molecular formula C17H16N4O2 B2493817 (E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035000-17-8

(E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2493817
CAS No.: 2035000-17-8
M. Wt: 308.341
InChI Key: CPFBCCAZLNFWMG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

  • Synthesis of N-alkylated Derivatives : Research by El-Essawy and Rady (2011) explored the synthesis of N-alkylated products based on N-(furan-2-ylmethylidene)-pyrazolo-pyridine derivatives. This study highlights the versatility of furan-2-yl compounds in creating diverse chemical structures (El-Essawy & Rady, 2011).

  • Reactivity and Electrophilic Substitution : Another study by El’chaninov, Achkasova, and El’chaninov (2014) discusses the methylation and electrophilic substitution reactions of 2-(furan-2-yl)-imidazo-pyridines. This research demonstrates the potential for creating structurally diverse compounds using furan-2-yl as a starting point (El’chaninov, Achkasova, & El’chaninov, 2014).

Medicinal Chemistry and Drug Design

  • Antiviral Applications : A study by El-Telbani et al. (2011) synthesized a series of 1-arylpyrazoles and their glycosides, including compounds with furan-2-yl groups, and evaluated their antiviral activity. This indicates the potential use of such compounds in developing antiviral drugs (El-Telbani, Ghanem, El-Essawy, & El-Sayed, 2011).

  • Bioactive Compound Development : In research conducted by Ravula et al. (2016), novel pyrazoline derivatives, including those with furan-2-yl components, were synthesized and assessed for their anti-inflammatory and antibacterial properties. This highlights the compound's utility in developing new bioactive agents (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Enantioselective Synthesis

  • Fungal-mediated Enantioselective Reduction : A study by Jimenez et al. (2019) explored the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi. This demonstrates the compound's relevance in green chemistry and enantioselective synthesis processes (Jimenez, Barreiro, Dos Santos, de Vasconcellos, Porto, & Batista, 2019).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-21-12-15(11-20-21)14-7-13(8-18-10-14)9-19-17(22)5-4-16-3-2-6-23-16/h2-8,10-12H,9H2,1H3,(H,19,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFBCCAZLNFWMG-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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